Linagliptin Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . During the process development of linagliptin, several process-related impurities are detected, which can significantly impact the quality and safety of the drug product . These impurities need to be identified, synthesized, and characterized to ensure the drug’s efficacy and safety .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of linagliptin impurities involves complex chemical processes. For example, the preparation of a linagliptin dimer impurity involves reacting linagliptin with an azo catalyst and an acid . The synthesis method is simple and yields a high-purity impurity compound . Another method involves dissolving linagliptin in a mixed solvent, adding specific reagents, and heating under controlled conditions to obtain the desired impurity .
Industrial Production Methods: In the industrial manufacturing process of linagliptin by Boehringer Ingelheim, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride affords 2-(chloromethyl)-4-methylquinazoline . This compound is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to produce the final product .
化学反应分析
Types of Reactions: Linagliptin impurities undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .
Common Reagents and Conditions: Common reagents used in the synthesis of linagliptin impurities include hydrogen chloride, sodium carbonate, and various catalysts . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various process-related impurities, such as linagliptin dimer impurity and other structurally related compounds .
科学研究应用
Linagliptin impurities are crucial for quality control and validation of analytical methods in the manufacture of linagliptin . They are used to ensure the drug’s purity and effectiveness in treating type 2 diabetes . Additionally, these impurities are essential for studying the degradation profile of linagliptin under various conditions, which helps in understanding the drug’s stability and potential side effects .
作用机制
Linagliptin is a competitive, reversible DPP-4 inhibitor . By inhibiting this enzyme, linagliptin slows the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones involved in the regulation of blood sugar levels . This inhibition leads to increased insulin release and decreased glucagon production, thereby improving blood sugar control in patients with type 2 diabetes .
相似化合物的比较
Similar Compounds: Similar compounds to linagliptin include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and alogliptin . These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and chemical structures .
Uniqueness of Linagliptin: Linagliptin is unique among DPP-4 inhibitors due to its non-linear pharmacokinetic profile and its primary elimination through non-renal pathways . This makes it a suitable option for patients with renal impairment .
属性
分子式 |
C25H28N8O2 |
---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
InChI 键 |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
手性 SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
规范 SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。